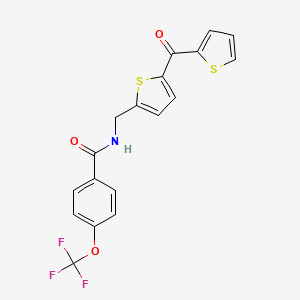
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides often feature a benzoyl group attached to an amine, and modifications to this core structure can lead to significant changes in their chemical and physical properties, as well as their biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, the condensing agent N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used for the preparation of amides under mild conditions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied. The synthesis of related compounds often involves the formation of amide bonds, which can be facilitated by condensing agents or by direct coupling of carboxylic acids with amines.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy . These methods provide information on the crystal system, lattice constants, and molecular geometry. For example, the related compound 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide crystallizes in a triclinic system and its molecular geometry has been confirmed through density functional theory (DFT) calculations . Similar analytical techniques could be used to determine the molecular structure of "N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide".
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity of these molecules can be predicted by analyzing their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can help estimate the chemical reactivity and identify reactive sites within the molecule. The antioxidant properties of benzamide derivatives can also be determined using assays such as the DPPH free radical scavenging test .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their electronic properties like HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the solubility, melting point, and other physical properties are important for practical applications and can be influenced by the presence of substituents such as the trifluoromethoxy group in the compound of interest.
Applications De Recherche Scientifique
Drug Metabolism and Disposition
A study on the metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, highlights the extensive metabolic pathways involved in its disposition. The study found that elimination occurred primarily through feces, with a significant portion of the drug undergoing oxidation and rearrangement to form various metabolites. This research provides insight into the complexity of drug metabolism and the role of structural analogs in pharmacokinetics (Renzulli et al., 2011).
Antipathogenic Activity
Research into thiourea derivatives, including similar structures to the one , demonstrated significant antipathogenic activity against bacterial strains capable of biofilm formation. This suggests potential applications in developing antimicrobial agents that target resistant bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis
A study on the synthesis and spectroscopic properties of new thiourea derivatives, which share a similar chemical backbone with N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, has been conducted to explore their interaction with bacterial cells. These compounds showed significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential in the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Liquid Crystals
The synthesis and analysis of thiophene-based derivative liquid crystals provide insights into the material's mesomorphic and optical behaviors, thermal parameters, and the impact of structural modifications on these properties. This research could inform the development of materials with specific optical properties for use in displays and sensors (Nafee, Ahmed, & Hagar, 2020).
Heterogeneous Catalysis
Research on covalent organic frameworks (COFs) incorporating amide functional groups, derived from similar chemical structures, demonstrates their efficiency as catalysts for chemical reactions like the Knoevenagel condensation. This showcases the potential for applying these materials in catalysis, potentially leading to more efficient and environmentally friendly chemical processes (Li et al., 2019).
Propriétés
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-26-14/h1-9H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDCGJRNHXVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

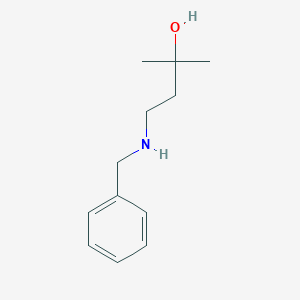
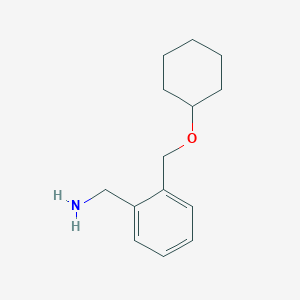
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2545670.png)
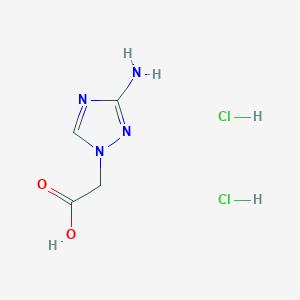
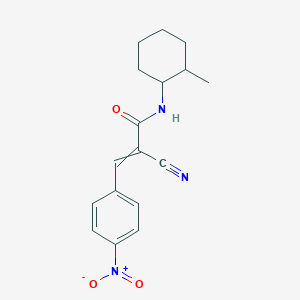
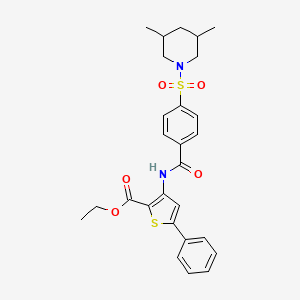


![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2545678.png)
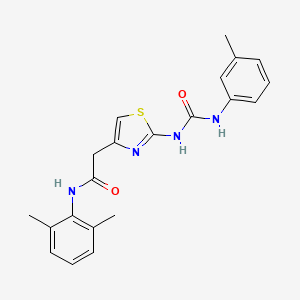
![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)
![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)
![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)